molecular formula C22H22ClN5O2S B2762171 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone CAS No. 1113106-64-1

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone

Cat. No. B2762171
CAS RN: 1113106-64-1
M. Wt: 455.96
InChI Key:
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring, a pyrrole ring, and a ketone group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity. The pyrrole ring is a common structure in many natural products and pharmaceuticals, and the ketone group is a fundamental functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The piperazine ring could potentially undergo reactions at the nitrogen atoms, and the ketone group could undergo various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the ketone could influence its solubility in different solvents .

Scientific Research Applications

HMS3553P04 (also known as F3222-5704 or 3-[1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide)

Anticancer Properties: HMS3553P04 exhibits promising anticancer potential. Research suggests that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis. Its mechanism of action involves disrupting key cellular pathways, making it a valuable candidate for cancer therapy .

Neurological Disorders: Studies have explored HMS3553P04’s impact on neurological disorders. It interacts with specific receptors in the central nervous system, potentially modulating neurotransmitter release. Researchers are investigating its potential in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Anti-Inflammatory Activity: HMS3553P04 demonstrates anti-inflammatory effects by suppressing pro-inflammatory cytokines. This property makes it relevant for managing chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems: Researchers are exploring HMS3553P04 as a component in drug delivery systems. Its stability, low toxicity, and ability to encapsulate other therapeutic agents make it suitable for targeted drug delivery .

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone

Antipsychotic Potential: This compound has shown promise as an antipsychotic agent. It interacts with dopamine receptors, potentially alleviating symptoms of schizophrenia and related disorders .

Neurotransmitter Modulation: Research suggests that it affects neurotransmitter release, impacting mood and cognition. Investigations are ongoing to understand its role in treating mood disorders and cognitive impairments .

Antibacterial Properties: The compound exhibits antibacterial activity against certain strains. Scientists are studying its potential in combating drug-resistant bacterial infections .

Drug Design and Optimization: Its unique structure makes it valuable for drug design. Medicinal chemists explore modifications to enhance its pharmacological properties, aiming for improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are known to interact with a variety of biological targets, including adrenergic receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceuticals .

properties

IUPAC Name

3-[1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-14(2)24-19(29)11-12-27-20(30)16-8-4-6-10-18(16)28-21(27)25-26-22(28)31-13-15-7-3-5-9-17(15)23/h3-10,14H,11-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMIVESDWCHYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-chlorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide

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